2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-11-20-13-23(19(14)27)12-17(25)21-9-10-24-18(26)8-7-16(22-24)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBDBLBQEMSVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridazine intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, various amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and pyrimidine nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
This compound () shares a pyrimidinone core but differs in substituents and linkage. Key distinctions include:
- Substituent Position : The methyl group is at position 4 (vs. position 5 in the target compound).
- Linkage : A thioether (-S-) group replaces the ethyl-acetamide bridge.
Pharmacopeial Analogs ()
Compounds listed in Pharmacopeial Forum (e.g., o) feature tetrahydropyrimidin-1(2H)-yl groups and complex stereochemistry. While structurally distinct, their amide linkages and aromatic substituents (e.g., phenyl, dimethylphenoxy) highlight common design strategies for modulating target affinity and metabolic stability. For example:
Research Findings and Implications
Computational and Crystallographic Tools
Software like SHELXL () and WinGX/ORTEP () enable precise structural refinement and visualization. For example:
- WinGX : Could model the target compound’s anisotropic displacement parameters to confirm bond lengths/angles.
- SHELXL: Refinement of hydrogen-bonding networks in pyrimidinone analogs may predict solubility or crystal packing .
Biological Activity
The compound 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 286.32 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to 2-(5-methyl-6-oxo...) exhibit significant antimicrobial properties. A study comparing various derivatives found that certain structural modifications enhanced their Minimum Inhibitory Concentration (MIC) against bacteria and fungi. For instance, structural analogs demonstrated varying effectiveness against common pathogens, with some showing superior activity compared to established antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through in vitro assays. It was found to inhibit key inflammatory pathways involving cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is critical in reducing inflammation, making this compound a candidate for further development in treating inflammatory diseases .
The proposed mechanism involves the compound's ability to interact with specific enzyme active sites, leading to the modulation of inflammatory mediators. Molecular docking studies suggest strong binding affinities for COX isoforms, indicating a potential for therapeutic application in conditions characterized by excessive inflammation .
Case Studies
- Study on Antimicrobial Efficacy
- Anti-inflammatory Assays
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(5-methyl...) | 32 | Staphylococcus aureus |
| Ciprofloxacin | 16 | Staphylococcus aureus |
| Ketoconazole | 64 | Candida albicans |
Table 2: Anti-inflammatory Effects
| Treatment | Inflammatory Marker Reduction (%) | Control Group Reduction (%) |
|---|---|---|
| 2-(5-methyl...) | 75 | N/A |
| Aspirin | 70 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
